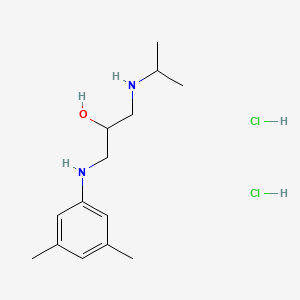
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride is a chemical compound that belongs to the class of organic compounds known as amino alcohols. These compounds are characterized by the presence of both an amino group and a hydroxyl group attached to the same carbon chain. This particular compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,5-xylidine and isopropylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol. The temperature and pressure are carefully monitored to ensure optimal reaction conditions.
Formation of Intermediate: The initial reaction between 3,5-xylidine and isopropylamine leads to the formation of an intermediate compound.
Hydroxylation: The intermediate compound undergoes hydroxylation, resulting in the formation of 1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol.
Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors. The process involves the use of automated systems to control reaction conditions, ensuring consistent product quality. The final product is purified using techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic applications, such as its use in the development of new drugs.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(Isopropylamino)-3-(3,4-xylidino)-2-propanol dihydrochloride
- 1-(Isopropylamino)-3-(2,5-xylidino)-2-propanol dihydrochloride
- 1-(Isopropylamino)-3-(3,5-dimethylphenyl)-2-propanol dihydrochloride
Uniqueness
1-(Isopropylamino)-3-(3,5-xylidino)-2-propanol dihydrochloride is unique due to its specific substitution pattern on the aromatic ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research applications, as it can provide insights into the structure-activity relationships of similar compounds.
Eigenschaften
CAS-Nummer |
20013-99-4 |
|---|---|
Molekularformel |
C14H26Cl2N2O |
Molekulargewicht |
309.3 g/mol |
IUPAC-Name |
1-(3,5-dimethylanilino)-3-(propan-2-ylamino)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C14H24N2O.2ClH/c1-10(2)15-8-14(17)9-16-13-6-11(3)5-12(4)7-13;;/h5-7,10,14-17H,8-9H2,1-4H3;2*1H |
InChI-Schlüssel |
POZWPLVFPKBWQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=C1)NCC(CNC(C)C)O)C.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



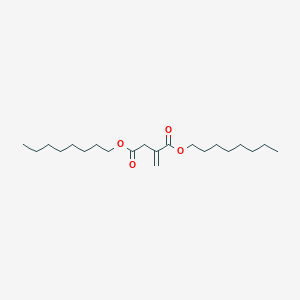
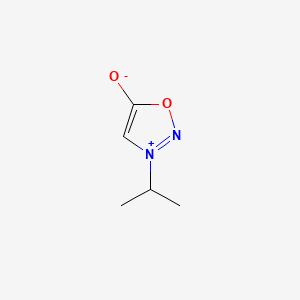

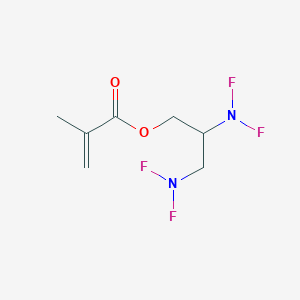
![3-[1-(Prop-2-en-1-yloxy)ethoxy]prop-1-ene](/img/structure/B14715770.png)

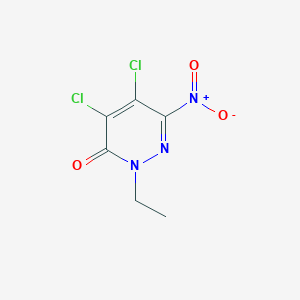


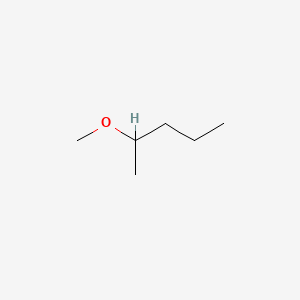

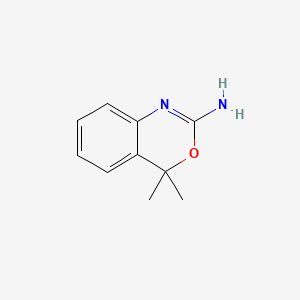
![[1-(Ethylsulfanyl)ethenyl]benzene](/img/structure/B14715819.png)
